Ertugliflozin

Content Navigation

- 1. General Information

- 2. Ertugliflozin (Free Base): Procurement Baseline for Highly Selective SGLT2 Inhibition and Solid-State Engineering

- 3. The Cost of Substituting Ertugliflozin Free Base in Formulation and Assays

- 4. Quantitative Procurement Evidence: Ertugliflozin Differentiation vs. Analogs and Co-Crystals

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

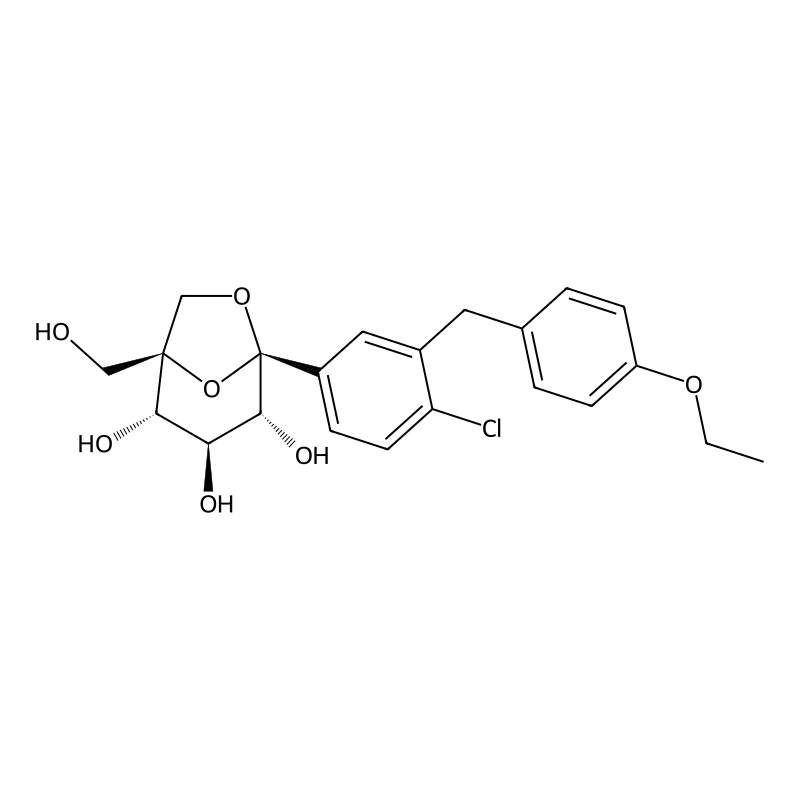

Ertugliflozin (CAS 1210344-57-2) is a potent, targeted inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2), featuring a distinct dioxa-bicyclo[3.2.1]octane (bridged ketal) ring system [1]. With an in vitro IC50 of 0.877 nM for human SGLT2, it serves as a critical benchmark compound for metabolic disorder research and renal glucose reabsorption modeling . For procurement professionals and formulation scientists, distinguishing between the naturally amorphous free base (CAS 1210344-57-2) and the commercialized L-pyroglutamic acid co-crystal is vital. Procuring the pure free base provides the essential, unbound active pharmaceutical ingredient (API) required for advanced solid-state engineering, excipient compatibility screening, and the development of novel amorphous solid dispersions (ASDs) .

Substituting Ertugliflozin free base with its commercial L-pyroglutamic acid (L-PGA) co-crystal in early-stage formulation research fundamentally limits intellectual property development, as the pre-locked 1:1 stoichiometry prevents the discovery of novel polymorphs or alternative co-crystals . Furthermore, substituting Ertugliflozin with earlier-generation SGLT2 inhibitors like Canagliflozin introduces significant off-target variables; Canagliflozin possesses a much lower SGLT2/SGLT1 selectivity ratio, leading to unintended intestinal SGLT1 inhibition that confounds isolated renal efficacy models [1]. Finally, utilizing the L-PGA co-crystal in sensitive in vitro assays can introduce counter-ion interference or alter microenvironmental pH, making the pure free base the required choice for precise, unconfounded target binding studies [2].

References

- [2] Rieg, T., & Vallon, V. (2018). Development of SGLT1 and SGLT2 inhibitors. Diabetologia, 61(10), 2079-2086. (Referenced via PMC: Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity).

- [3] European Medicines Agency (EMA). (2018). Assessment report - Steglujan (ertugliflozin / sitagliptin). EMA/CHMP/134864/2018.

Ultra-High Target Selectivity for SGLT2 over SGLT1

Ertugliflozin demonstrates measured selectivity for human SGLT2 over SGLT1, with an IC50 of 0.877 nM for SGLT2 and 1960 nM for SGLT1, yielding a >2000-fold selectivity ratio. In contrast, the first-in-class comparator Canagliflozin exhibits a significantly lower selectivity ratio (approximately 250-fold), leading to measurable intestinal SGLT1 inhibition at therapeutic doses[1]. Dapagliflozin also shows lower relative selectivity (~1200-fold)[1].

| Evidence Dimension | SGLT2 vs SGLT1 Selectivity Ratio |

| Target Compound Data | >2000-fold (IC50: 0.877 nM vs 1960 nM) |

| Comparator Or Baseline | Canagliflozin (~250-fold) and Dapagliflozin (~1200-fold) |

| Quantified Difference | 1.6x to 8x higher selectivity for SGLT2 over SGLT1 compared to early-generation gliflozins. |

| Conditions | In vitro human SGLT1/SGLT2 enzyme inhibition assays. |

Procuring this highly selective inhibitor ensures that in vitro and in vivo metabolic models isolate renal glucose reabsorption mechanisms without confounding intestinal SGLT1 blockade.

Amorphous Free Base Dynamics for Advanced Formulation Screening

The free base form of Ertugliflozin (CAS 1210344-57-2) exists naturally as an amorphous solid that is physically unstable under standard manufacturing conditions, unlike the commercialized Ertugliflozin L-pyroglutamic acid (L-PGA) 1:1 co-crystal, which is non-hygroscopic and structurally locked [1]. Because the L-PGA co-crystal can partially dissociate in certain excipient matrices (e.g., high surface pH environments), procuring the pure amorphous free base is essential for formulation scientists conducting de novo co-crystal screening or developing Amorphous Solid Dispersions (ASDs).

| Evidence Dimension | Solid-state stability and formulation flexibility |

| Target Compound Data | Ertugliflozin free base (amorphous, high flexibility for novel salt/co-crystal formation) |

| Comparator Or Baseline | Ertugliflozin L-PGA co-crystal (locked 1:1 stoichiometry, highly stable) |

| Quantified Difference | 100% availability of unbound API for structural modification versus the pre-locked crystalline matrix of the commercial form. |

| Conditions | Solid-state formulation screening and excipient compatibility testing at 40 °C/75% RH. |

Buyers conducting intellectual property (IP) generation, novel polymorph screening, or alternative co-crystal development must procure the free base, as the commercial L-PGA form restricts structural engineering.

High-Permeability Oral Bioavailability Benchmark

Ertugliflozin exhibits measured pharmacokinetic properties that achieve an estimated absolute oral bioavailability (F) of ~100% in humans, 94% in dogs, and 69% in rats [1]. When compared to other major SGLT2 inhibitors in its class, Ertugliflozin outperforms Canagliflozin (65%), Dapagliflozin (78%), and Empagliflozin (78%) in absolute oral availability[2]. This high intrinsic permeability is driven by its distinct dioxa-bicyclo[3.2.1]octane (bridged ketal) ring system.

| Evidence Dimension | Absolute Oral Bioavailability (F) |

| Target Compound Data | ~100% (Human) |

| Comparator Or Baseline | Canagliflozin (65%), Dapagliflozin (78%), Empagliflozin (78%) |

| Quantified Difference | 22% to 35% higher absolute oral bioavailability compared to major in-class SGLT2 inhibitors. |

| Conditions | In vivo pharmacokinetic profiling (oral administration). |

The near-complete oral absorption simplifies in vivo dosing calculations and reduces the need for complex permeation-enhancing excipients in preclinical animal models.

Novel Co-Crystal Engineering and Polymorph Screening

Utilizing the amorphous free base to screen for new coformers, bypassing existing L-pyroglutamic acid patents and modifying the physical stability of the API for proprietary formulations .

Amorphous Solid Dispersion (ASD) Development

Leveraging the naturally high energy state and amorphous nature of the free base to design polymer-based solid dispersions that maximize solubility without relying on crystalline matrices[1].

High-Specificity Renal SGLT2 Modeling

Deploying the free base in isolated in vitro and in vivo models where >2000-fold selectivity is required to prevent confounding intestinal SGLT1 inhibition, a documented issue with lower-selectivity analogs like Canagliflozin [2].

Preclinical Pharmacokinetic Benchmarking

Utilizing the compound's ~100% oral bioavailability as a high-permeability baseline in oral drug delivery studies, minimizing the need for complex permeation enhancers during early animal dosing [2].

References

- [2] European Medicines Agency (EMA). (2018). Assessment report - Steglujan (ertugliflozin / sitagliptin). EMA/CHMP/134864/2018.

- [3] Panchapakesan, U., & Pegg, K. (2021). Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus. National Institutes of Health (PMC8724775).

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Drug Indication

Steglatro is indicated in adults aged 18 years and older with type 2 diabetes mellitus as an adjunct to diet and exercise to improve glycaemic control: as monotherapy in patients for whom the use of metformin is considered inappropriate due to intolerance or contraindications. in addition to other medicinal products for the treatment of diabetes.

Treatment of type II diabetes mellitus

Drug Classes

Mechanism of Action

Absorption Distribution and Excretion

Following administration of an oral [14C]-ertugliflozin solution to healthy subjects, approximately 40.9% and 50.2% of the drug-related radioactivity was eliminated in feces and urine, respectively. Only 1.5% of the administered dose was excreted as unchanged ertugliflozin in urine and 33.8% as unchanged ertugliflozin in feces, which is likely due to biliary excretion of glucuronide metabolites and subsequent hydrolysis to form the parent compound.

The volume of distribution following oral administration was 215.3 L. The mean steady-state volume of distribution of ertugliflozin following an intravenous dose is 85.5 L.

In one clinical involving healthy males, the apparent total plasma clearance rate after oral administration of ertugliflozin was 178.7 mL/min and the systemic total plasma clearance after intravenous administration was 187.2 ml/min. In another study, the mean systemic plasma clearance following an intravenous 100 µg dose was 11.2 L/hr.

Metabolism Metabolites

Wikipedia

FDA Medication Guides

ERTUGLIFLOZIN

TABLET;ORAL

MERCK SHARP DOHME

12/20/2024

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Nov 20.

Pharmacokinetics, metabolism, and excretion of the antidiabetic agent

ertugliflozin (PF-04971729) in healthy male subjects.

Miao Z(1), Nucci G, Amin N, Sharma R, Mascitti V, Tugnait M, Vaz AD, Callegari E,

Kalgutkar AS.

Author information:

(1)Pharmacokinetics, Dynamics and Metabolism, New Chemical Entities, Groton, CT,

USA.

The disposition of ertugliflozin (PF-04971729), an orally active selective

inhibitor of the sodium-dependent glucose cotransporter 2, was studied after a

single 25-mg oral dose of [(14)C]-ertugliflozin to healthy human subjects. Mass

balance was achieved with approximately 91% of the administered dose recovered in

urine and feces. The total administered radioactivity excreted in feces and urine

was 40.9% and 50.2%, respectively. The absorption of ertugliflozin in humans was

rapid with a T(max) at ~1.0 hour. Of the total radioactivity excreted in feces

and urine, unchanged ertugliflozin collectively accounted for ~35.3% of the dose,

suggestive of moderate metabolic elimination in humans. The principal

biotransformation pathway involved glucuronidation of the glycoside hydroxyl

groups to yield three regioisomeric metabolites, M4a, M4b, and M4c (~39.3% of the

dose in urine), of which M4c was the major regioisomer (~31.7% of the dose). The

structure of M4a and M4c were confirmed to be ertugliflozin -4-O-β- and

-3-O-β-glucuronide, respectively, via comparison of the HPLC retention time and

mass spectra with authentic standards. A minor metabolic fate involved oxidation

by cytochrome P450 to yield monohydroxylated metabolites M1 and M3 and des-ethyl

ertugliflozin (M2), which accounted for ~5.2% of the dose in excreta. In plasma,

unchanged ertugliflozin and the corresponding 4-O-β- (M4a) and 3-O-β- (M4c)

glucuronides were the principal components, which accounted for 49.9, 12.2, and

24.1% of the circulating radioactivity. Overall, these data suggest that

ertugliflozin is well absorbed in humans, and eliminated largely via

glucuronidation.

2. Drug Metab Dispos. 2011 Sep;39(9):1609-19. doi: 10.1124/dmd.111.040675. Epub 2011

Jun 20.

Preclinical species and human disposition of PF-04971729, a selective inhibitor

of the sodium-dependent glucose cotransporter 2 and clinical candidate for the

treatment of type 2 diabetes mellitus.

Kalgutkar AS(1), Tugnait M, Zhu T, Kimoto E, Miao Z, Mascitti V, Yang X, Tan B,

Walsky RL, Chupka J, Feng B, Robinson RP.

Author information:

(1)Pharmacokinetics, Dynamics, and Metabolism Department, Pfizer Global Research

and Development, Groton, CT 06340, USA. amit.kalgutkar@pfizer.com

(1S,2S,3S,4R,5S)-5-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1-hydroxymethyl-6,8-dioxab

icyclo[3.2.1]octane-2,3,4-triol (PF-04971729), a potent and selective inhibitor

of the sodium-dependent glucose cotransporter 2, is currently in phase 2 trials

for the treatment of diabetes mellitus. This article describes the preclinical

species and in vitro human disposition characteristics of PF-04971729 that were

used in experiments performed to support the first-in-human study. Plasma

clearance was low in rats (4.04 ml · min(-1) · kg(-1)) and dogs (1.64 ml ·

min(-1) · kg(-1)), resulting in half-lives of 4.10 and 7.63 h, respectively.

Moderate to good bioavailability in rats (69%) and dogs (94%) was observed after

oral dosing. The in vitro biotransformation profile of PF-04971729 in liver

microsomes and cryopreserved hepatocytes from rat, dog, and human was

qualitatively similar; prominent metabolic pathways included monohydroxylation,

O-deethylation, and glucuronidation. No human-specific metabolites of PF-04971729

were detected in in vitro studies. Reaction phenotyping studies using recombinant

enzymes indicated a role of CYP3A4/3A5, CYP2D6, and UGT1A9/2B7 in the metabolism

of PF-04971729. No competitive or time-dependent inhibition of the major human

cytochrome P450 enzymes was discerned with PF-04971729. Inhibitory effects

against the organic cation transporter 2-mediated uptake of [(14)C]metformin by

PF-04971729 also were very weak (IC(50) = ~900 μM). Single-species allometric

scaling of rat pharmacokinetics of PF-04971729 was used to predict human

clearance, distribution volume, and oral bioavailability. Human pharmacokinetic

predictions were consistent with the potential for a low daily dose.

First-in-human studies after oral administration indicated that the human

pharmacokinetics/dose predictions for PF-04971729 were in the range that is

likely to yield a favorable pharmacodynamic response.

Explore Compound Types